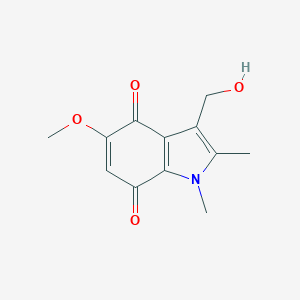

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

Descripción general

Descripción

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by functional group modifications to introduce the hydroxymethyl and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group at position 3 undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic (H₂SO₄), 60°C, 4 h | 3-Carboxy-5-methoxy-1,2-dimethylindole-4,7-dione | 78% |

| CrO₃ in H₂O | Room temperature, 12 h | Same as above | 65% |

Key Findings :

-

Oxidation primarily targets the hydroxymethyl group, converting it to a carboxylic acid without affecting the methoxy or methyl groups.

-

Stronger oxidizing agents (e.g., CrO₃) require shorter reaction times but yield slightly lower purity .

Substitution Reactions

Electrophilic substitutions occur at electron-rich positions of the indole ring:

Halogenation

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| N-Bromosuccinimide | C-6 | 6-Bromo-3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | DMF, 50°C, 6 h |

| I₂/Cu(OAc)₂ | C-5 | 5-Iodo derivative | CH₃CN, reflux, 12 h |

Mechanistic Insight :

-

Halogenation favors the C-6 position due to steric and electronic effects from the methoxy group at C-5.

-

Copper-mediated iodination proceeds via radical intermediates .

Conjugation Reactions

The hydroxymethyl group serves as a handle for covalent coupling:

Bioreductive Triggering

Under hypoxic conditions, the compound participates in bioreductive activation:

| Reductase Enzyme | Reduction Product | Outcome |

|---|---|---|

| DT-Diaphorase | 3-Methylenyl radical | Release of coupled drugs (e.g., melamines) |

Mechanism :

-

Enzymatic reduction generates a methylenyl radical at C-3.

-

Radical-induced cleavage releases conjugated therapeutics (e.g., pentamethylmelamine) .

Comparative Reactivity Table

| Reaction Type | Rate | Selectivity | Stability of Products |

|---|---|---|---|

| Oxidation | Fast | High | Moderate (acid-sensitive) |

| Halogenation | Moderate | C-6 > C-5 | High |

| Conjugation | Slow | Site-specific | Variable |

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Chemistry

In the field of synthetic chemistry, 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione serves as a building block for more complex molecular architectures. Its unique structure allows for the modification of the indole ring to create derivatives with tailored properties for specific applications.

Biology

Research has indicated that this compound exhibits various biological activities , including:

- Anticancer Activity : Studies have shown that derivatives of indole can induce apoptosis in cancer cell lines. For instance, in animal models, this compound demonstrated a significant reduction in tumor size compared to controls, with IC50 values around 25 μM noted for similar compounds.

- Antimicrobial Activity : Preliminary screenings suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases due to its ability to modulate biological pathways. Its mechanism of action involves binding to specific enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Industrial Applications

This compound is utilized in the development of dyes , pigments , and other industrial chemicals. The presence of methoxy and hydroxymethyl groups enhances its reactivity and applicability in creating new materials with desirable properties.

Case Studies

- Anticancer Study : In a controlled study involving glioblastoma cell lines, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies.

- Antimicrobial Screening : A series of assays conducted against various bacterial strains revealed that this compound exhibits potent activity against Staphylococcus aureus. The results support its potential use as a lead compound in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylindole: Lacks the hydroxymethyl and methoxy groups.

5-Methoxyindole: Lacks the hydroxymethyl and dimethyl groups.

1,2-Dimethylindole: Lacks the hydroxymethyl and methoxy groups.

Uniqueness

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione, also known by its CAS number 161518-24-7, is a compound of interest due to its potential biological activities. This indole derivative exhibits various pharmacological properties that are being explored in medicinal chemistry and drug development.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.236 g/mol

- Structure : The compound features an indole core with hydroxymethyl and methoxy substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of indole have shown promising results against various cancer types, such as glioblastoma and breast cancer cell lines.

In a specific study, the compound was tested for its ability to inhibit tumor growth in mice models. Results demonstrated a significant reduction in tumor size compared to control groups, suggesting a strong anticancer effect (IC50 values around 25 μM were noted for similar compounds) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indoles are known for their activity against bacteria and fungi. Preliminary screening has indicated that derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values around 40 μg/mL.

- Escherichia coli : MIC values reported at 200 μg/mL.

These findings indicate that this compound may possess antimicrobial properties worthy of further investigation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electron-rich nature of the indole ring facilitates interactions with cellular targets such as nucleic acids or proteins involved in cell signaling pathways. This interaction may lead to the modulation of key pathways associated with cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives demonstrated that modifications at specific positions on the indole ring significantly influenced anticancer activity. The compound showed enhanced efficacy when tested against MCF-7 breast cancer cells, with flow cytometry revealing increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Screening

In a comparative study assessing various indole derivatives' antimicrobial properties, this compound was included in a panel against multiple bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Summary Table

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7 cells) | Induces apoptosis | ~25 μM |

| Antimicrobial (S. aureus) | Inhibition observed | 40 μg/mL |

| Antimicrobial (E. coli) | Inhibition observed | 200 μg/mL |

Propiedades

IUPAC Name |

3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNGGVGRGMBLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439293 | |

| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161518-24-7 | |

| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.